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Introduction: The Alkyne Linchpin in Convergent
Synthesis
Multicomponent reactions (MCRs), processes where three or more reactants combine in a

single synthetic operation to form a product that incorporates substantial portions of all

reactants, represent a cornerstone of modern synthetic efficiency and green chemistry.[1] Their

capacity for rapid assembly of molecular complexity from simple precursors makes them

invaluable tools in drug discovery, natural product synthesis, and materials science.[2] Within

this paradigm, the alkyne functional group serves as a uniquely versatile and powerful linchpin.

Alkynes possess two orthogonal reactive sites: the π-system of the carbon-carbon triple bond

and the acidic C-H bond of terminal alkynes.[3] This dual reactivity, combined with the linear

geometry that minimizes steric hindrance, allows alkynes to participate in a diverse array of

transformations, often under mild, metal-catalyzed conditions.[4] This guide provides an in-

depth exploration of the application of alkynes in several seminal MCRs, offering field-proven

insights, detailed protocols, and troubleshooting guidance for researchers at the forefront of

organic synthesis.

The A³ Coupling: A Workhorse for Propargylamine
Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 20 Tech Support

https://www.benchchem.com/product/b146219?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/acs.organomet.2c00246
https://synarchive.com/named-reactions/glaser-hay-coupling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tris_benzyltriazolylmethyl_amine_TBTA_in_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC.pdf
https://www.benchchem.com/pdf/A_Practical_Guide_to_the_Glaser_Hay_Coupling_of_Terminal_Alkynes_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Aldehyde-Alkyne-Amine (A³) coupling is a powerful MCR that forges a C-C and a C-N

bond in a single step to produce highly valuable propargylamine scaffolds.[5][6] These

structures are pivotal intermediates in the synthesis of numerous biologically active

compounds, including β-lactams and conformationally restricted peptides.[7]

Mechanistic Rationale: The "Why" Behind the Reaction
The A³ coupling is typically catalyzed by transition metals like copper, gold, or silver, which play

a crucial role in activating the terminal alkyne.[5] The generally accepted mechanism proceeds

through a dual catalytic cycle:

Imine/Iminium Formation: The aldehyde and amine first undergo a condensation reaction to

form an electrophilic imine or, more commonly with secondary amines, an iminium ion. This

step is often the prerequisite for the subsequent nucleophilic attack.

C-H Activation & Acetylide Formation: Concurrently, the metal catalyst coordinates to the

alkyne's π-system, significantly increasing the acidity of the terminal proton.[8] The amine

present in the reaction medium then acts as a base to deprotonate the alkyne, forming a

nucleophilic metal-acetylide intermediate.[8][9]

Nucleophilic Addition: The metal-acetylide species attacks the electrophilic carbon of the

imine/iminium ion, forming the new C-C bond and yielding the final propargylamine product

upon workup.[6] The metal catalyst is regenerated, allowing the cycle to continue.

This mechanism highlights the elegant convergence of the reaction; the amine plays a dual role

as both a reactant and a base, and the catalyst orchestrates the key bond-forming events.
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A³ Coupling Catalytic Cycle
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Caption: Catalytic cycle of the A³ Coupling reaction.

Data Presentation: Substrate Scope and Conditions
The A³ coupling exhibits broad substrate scope. The following table summarizes representative

examples, showcasing the versatility of the reaction with different catalysts and solvents.
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Entry
Aldeh
yde

Amin
e

Alkyn
e

Catal
yst
(mol
%)

Solve
nt

Temp
(°C)

Time
(h)

Yield
(%)

Refer
ence

1

Benzal

dehyd

e

Piperid

ine

Phenyl

acetyl

ene

CuI (5)
CH₃C

N
80 2 95 [10]

2

4-

Nitrob

enzald

ehyde

Morph

oline

1-

Hexyn

e

AgI (3) Water 100 12 88 [10]

3
Furfur

al

Dibenz

ylamin

e

Trimet

hylsilyl

acetyl

ene

AuCl₃

(2)
TFE 25 24 92 [11]

4

Cycloh

exane

carbox

aldehy

de

Aniline

Phenyl

acetyl

ene

Zn(OT

f)₂ (5)
Neat 60 1 94 [10]

5

Salicyl

aldehy

de

Morph

oline

Phenyl

acetyl

ene

None Neat 80 4 90 [7]

Generalized Experimental Protocol: A³ Coupling
Materials:

Aldehyde (1.0 mmol, 1.0 equiv)

Amine (1.1 mmol, 1.1 equiv)

Terminal Alkyne (1.2 mmol, 1.2 equiv)

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
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Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile), 5 mL

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the

aldehyde (1.0 mmol), amine (1.1 mmol), and the chosen anhydrous solvent (5 mL).

Catalyst Addition: Add the copper(I) iodide catalyst (0.05 mmol) to the stirring solution.

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room

temperature.

Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for

the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride

solution, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to afford the pure propargylamine.

Troubleshooting and Field Insights
Low Yield: If yields are low, ensure all reagents and solvents are anhydrous, as water can

interfere with iminium ion formation. Degassing the solvent to remove oxygen is also critical

to prevent catalyst deactivation.

Side Reactions: In some cases, particularly with copper catalysts, homocoupling of the

alkyne (Glaser coupling) can be a competing side reaction. Using a slight excess of the

alkyne can help mitigate this.
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Catalyst Choice: While copper is common, silver and gold catalysts can be effective for

specific substrates and may offer milder reaction conditions. For challenging substrates,

screening different metal catalysts is advisable.

The Sonogashira Coupling: Forging sp²-sp Carbon
Bonds
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a

terminal alkyne and an aryl or vinyl halide.[12] While not always a multicomponent reaction in

the strictest sense (often two components), its frequent use in one-pot, multi-step sequences

where one component is generated in situ makes it highly relevant to this discussion. It is a

cornerstone for the synthesis of conjugated enynes and arylalkynes.[13]

Mechanistic Rationale: A Tale of Two Cycles
The Sonogashira reaction is a classic example of synergistic catalysis, involving two

interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Palladium Cycle (Cross-Coupling):

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl

halide (R-X), forming a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its

acetylide group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive

elimination, forming the C(sp²)-C(sp) bond of the product and regenerating the Pd(0)

catalyst.

Copper Cycle (Acetylide Formation):

π-Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

Deprotonation: An amine base deprotonates the alkyne, forming the key copper(I)

acetylide intermediate, which is then ready for transmetalation to the palladium center.
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The amine base is crucial, serving to both deprotonate the alkyne and act as a ligand for the

palladium complex.

Sonogashira Coupling Dual Catalytic Cycle
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Click to download full resolution via product page

Caption: Dual catalytic cycles of the Sonogashira reaction.

Data Presentation: Substrate Reactivity and Yields
The reactivity of the halide component is a critical factor in the Sonogashira coupling. The

general trend for reactivity is I > OTf > Br >> Cl.[13]

Entry

Aryl/V
inyl
Halid
e

Alkyn
e

Pd
Catal
yst
(mol
%)

Cu
Catal
yst
(mol
%)

Base
Solve
nt

Temp
(°C)

Yield
(%)

Refer
ence

1
Iodobe

nzene

Phenyl

acetyl

ene

Pd(PP

h₃)₂Cl₂

(1)

CuI (2) Et₃N THF 25 95 [14]

2

4-

Bromo

benzo

nitrile

1-

Hepty

ne

Pd(PP

h₃)₄

(2)

CuI (4) DIPA
Toluen

e
80 89 [12]

3

Vinyl

Bromi

de

2-

Methyl

-3-

butyn-

2-ol

Pd(PP

h₃)₂Cl₂

(2)

CuI (1) Et₃N DMF 25 92 [15]

4

4-

Iodoan

isole

Propar

gyl

alcoho

l

Pd(PP

h₃)₂Cl₂

(5)

CuI

(2.5)
DIPA THF 25 89 [16]

5

4-

Chloro

toluen

e

Phenyl

acetyl

ene

Pd(t-

Bu₃P)₂

(2)

None
Cs₂CO

₃

Dioxan

e
120 85 [17]
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Generalized Experimental Protocol: Sonogashira
Coupling
Materials:

Aryl or Vinyl Halide (1.0 mmol, 1.0 equiv)

Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

Copper(I) Iodide (CuI, 2-10 mol%)

Amine Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv, also can be used as solvent)

Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF), 5-10 mL

Schlenk flask or similar apparatus for inert atmosphere reactions

Procedure:

Inert Atmosphere: The reaction is highly sensitive to oxygen. All glassware should be flame-

dried, and the reaction should be conducted under a strict inert atmosphere (Argon or

Nitrogen) using Schlenk techniques. All solvents and liquid reagents must be thoroughly

degassed.

Reaction Setup: To a Schlenk flask, add the aryl/vinyl halide (1.0 mmol), the palladium

catalyst, and copper(I) iodide.

Solvent and Base Addition: Add the degassed solvent followed by the amine base.

Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until

completion, as monitored by TLC or GC-MS.

Work-up: After cooling, dilute the reaction mixture with an ether or ethyl acetate. Filter

through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated
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aqueous NH₄Cl, water, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate

in vacuo. Purify the product via flash column chromatography.

Troubleshooting and Field Insights
Palladium Black Formation: The appearance of a black precipitate indicates the

decomposition of the Pd(0) catalyst. This is almost always due to the presence of oxygen.

Ensure rigorous degassing and inert atmosphere techniques.[18]

Glaser Homocoupling: A common side reaction is the homocoupling of the terminal alkyne,

which is promoted by the copper catalyst and oxygen.[19][20] To minimize this, use strictly

anaerobic conditions, minimize the amount of CuI, or consider a copper-free protocol. Slow

addition of the alkyne can also help.[18][19]

Inactive Halides: Aryl chlorides are significantly less reactive. Their coupling often requires

more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like P(t-Bu)₃),

higher temperatures, and stronger bases.[17]

The Glaser Coupling: Symmetrical Diyne Synthesis
The Glaser coupling is the oxidative homocoupling of two terminal alkynes to form a

symmetrical 1,3-diyne, typically catalyzed by a copper(I) salt in the presence of a base and an

oxidant (often O₂ from the air).[21] First reported in 1869, it is one of the oldest C-C bond-

forming reactions and remains a staple for synthesizing conjugated diyne frameworks found in

natural products and materials.[4][21] The Hay coupling is a well-known modification using a

Cu(I)-TMEDA complex, which offers improved solubility and milder conditions.[4][22]

Mechanistic Rationale: The Role of Oxidation
The mechanism of the Glaser coupling involves the formation and subsequent oxidative

dimerization of copper acetylide intermediates.

Acetylide Formation: The terminal alkyne is deprotonated by a base (e.g., an amine) to form

an acetylide anion, which then coordinates to the Cu(I) catalyst to form a copper(I) acetylide.
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Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling

process. This is believed to proceed through a Cu(II) or Cu(III) intermediate, where the two

acetylide ligands couple to form the 1,3-diyne product, and the copper is reduced.

Catalyst Regeneration: An external oxidant, typically molecular oxygen, reoxidizes the

reduced copper species back to the catalytically active Cu(I) state, completing the cycle.

Glaser Coupling Catalytic Cycle

2 R-C≡CH

2 [R-C≡C-Cu(I)]

2 Cu(I)

Base

Dimeric Copper Complex
[Cu(II) or Cu(III) Intermediate]

Oxidation

1,3-Diyne
R-C≡C-C≡C-R

Reductive
Coupling

2 Cu(0) or other
reduced species

Re-oxidation

Oxidant (O₂)

Click to download full resolution via product page

Caption: Catalytic cycle of the Glaser Coupling reaction.
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Data Presentation: Reaction Conditions for
Homocoupling
The choice of ligand, solvent, and oxidant can significantly impact the efficiency of the Glaser

coupling.

Entry Alkyne
Cataly
st
(mol%)

Base/L
igand

Solven
t

Oxidan
t

Temp
(°C)

Yield
(%)

Refere
nce

1

Phenyla

cetylen

e

CuCl

(10)
TMEDA

Aceton

e
Air 25 91 [4]

2
1-

Octyne

Cu(OAc

)₂

(stoich.)

Pyridine Pyridine O₂ 50 85 [21]

3

4-

Ethynylt

oluene

CuI (5) DBU DMF Air 80 92 [23]

4

Proparg

yl

alcohol

CuCl

(10)

Piperidi

ne

Methan

ol
Air 25 88 [4]

5

Trimeth

ylsilylac

etylene

CuCl

(5)
TMEDA

Dichlor

ometha

ne

O₂ 25 95 [22]

Generalized Experimental Protocol: Glaser-Hay
Coupling
Materials:

Terminal Alkyne (1.0 mmol, 1.0 equiv)

Copper(I) Chloride (CuCl, 5-10 mol%)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol, 1.2 equiv)

Solvent (e.g., Acetone or Dichloromethane), 10 mL

Round-bottom flask with a magnetic stir bar

Air or Oxygen supply (e.g., a balloon)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) in the

chosen solvent (10 mL).

Catalyst and Ligand Addition: Add copper(I) chloride (e.g., 0.05 mmol) and TMEDA (1.2

mmol) to the solution.

Oxidation: Vigorously stir the reaction mixture open to the air or under an atmosphere of

oxygen (via a balloon) at room temperature. The reaction is often accompanied by a color

change to green or blue.

Monitoring: Monitor the disappearance of the starting material by TLC. Reactions are

typically complete within 1-6 hours.

Work-up: Quench the reaction by adding a dilute acid (e.g., 2M HCl) or a saturated aqueous

solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl

ether or ethyl acetate).

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous

Na₂SO₄, filter, and concentrate. Purify the crude 1,3-diyne by column chromatography or

recrystallization.

Troubleshooting and Field Insights
No Reaction: Ensure an adequate supply of oxygen, as it is the terminal oxidant. Vigorous

stirring is essential to facilitate oxygen transfer into the solution.

Polymerization: For some substrates, polymerization can be a significant side reaction,

leading to intractable materials. Running the reaction at lower concentrations (high dilution)
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can favor the desired intramolecular or bimolecular coupling over polymerization.

Heterocoupling: The standard Glaser coupling is generally poor for producing unsymmetrical

diynes, as it leads to a statistical mixture of two homocoupled products and one cross-

coupled product. Specialized protocols are required for selective heterocoupling.[24]

Sensitive Functional Groups: Substrates with functional groups that are sensitive to oxidation

or that can strongly coordinate to copper (e.g., unprotected amines, thiols, some halides)

may give poor yields.[25]

Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC): The Heart of Click Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click"

reaction. It is a highly efficient, regiospecific, and biocompatible MCR that joins an azide and a

terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[26] Its robustness and wide functional

group tolerance have made it a revolutionary tool for bioconjugation, drug discovery, and

materials science.[3]

Mechanistic Rationale: The Dinuclear Pathway
While early proposals suggested a mononuclear copper catalyst, substantial evidence now

supports a dinuclear copper-mediated pathway as being kinetically dominant.[26]

Cu(I) Generation: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g.,

CuSO₄) using a reducing agent, most commonly sodium ascorbate.

Acetylide Formation: A Cu(I) ion reacts with the terminal alkyne to form a π-complex, which

then rearranges to a σ-bound copper acetylide.

Dinuclear Intermediate: A second Cu(I) ion coordinates to the π-system of the first copper

acetylide. The azide then coordinates to this dinuclear complex.

Cycloaddition: Within this multinuclear complex, the azide undergoes a stepwise

cycloaddition with the activated alkyne, forming a six-membered copper-containing

intermediate (a cuprate-triazolide).
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Product Release: This intermediate rearranges and, upon protonolysis, releases the stable

1,4-disubstituted 1,2,3-triazole product, regenerating the copper catalyst(s).

The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is crucial for stabilizing

the Cu(I) oxidation state and accelerating the reaction.[3][27]

CuAAC Catalytic Cycle (Simplified)
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Caption: A simplified representation of the CuAAC catalytic cycle.
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Data Presentation: Typical CuAAC Conditions
The CuAAC reaction is known for its high yields across a vast range of substrates. The key

variables are the ligand and solvent system.
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Generalized Experimental Protocol: CuAAC Reaction
Materials:

Alkyne (1.0 mmol, 1.0 equiv)

Azide (1.0-1.1 mmol, 1.0-1.1 equiv)

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.01-0.05 mmol, 1-5 mol%)
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Sodium L-Ascorbate (0.05-0.25 mmol, 5-25 mol%)

Solvent (typically a 1:1 mixture of water and a co-solvent like t-butanol or DMSO), 10 mL

Reaction vial with a magnetic stir bar

Procedure:

Reagent Dissolution: In a reaction vial, dissolve the alkyne (1.0 mmol) and the azide (1.0-1.1

mmol) in the chosen solvent system (10 mL).

Catalyst Addition: To the stirred solution, add the copper(II) sulfate (as an aqueous solution).

Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate to initiate the

reaction. A color change is often observed.

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete

within 1-24 hours. Monitor progress by TLC or LC-MS.

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g.,

ethyl acetate or dichloromethane).

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, filter, and concentrate. The triazole product can be purified by flash chromatography

or recrystallization. For bioconjugation, purification is typically achieved by size-exclusion

chromatography or dialysis.[26]

Troubleshooting and Field Insights
Catalyst Inactivation: The most common failure mode is the oxidation of the Cu(I) catalyst.

Always use a freshly prepared solution of sodium ascorbate and consider degassing the

solvent, especially for sensitive or low-concentration reactions.[30]

Ligand Choice: For reactions in aqueous media or with biological molecules, a water-soluble

ligand like THPTA is preferred over the poorly soluble TBTA. The ligand also protects

biomolecules from damage by reactive oxygen species.[3][31]
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Safety: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive

and are sensitive to heat, shock, and friction. Always handle with extreme care, behind a

blast shield, and avoid using metal spatulas.[6][32] Similarly, copper acetylides can be

explosive when dry and should be handled with caution.[8][33]

Conclusion
The multicomponent reactions highlighted in this guide—A³ coupling, Sonogashira coupling,

Glaser coupling, and CuAAC—represent just a fraction of the synthetic possibilities enabled by

the alkyne functional group. Their power lies in the strategic activation of both the C-H bond

and the π-system, allowing for the rapid and efficient construction of complex molecular

architectures. By understanding the underlying mechanisms, carefully selecting reaction

conditions, and being aware of potential pitfalls, researchers can leverage these reactions to

accelerate innovation in medicine, materials, and beyond. The continued development of novel

catalysts and greener protocols will only expand the synthetic chemist's toolkit, with alkynes

remaining a central and indispensable component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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multicomponent-reactions-for-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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